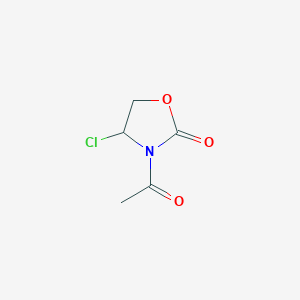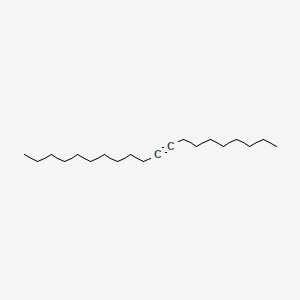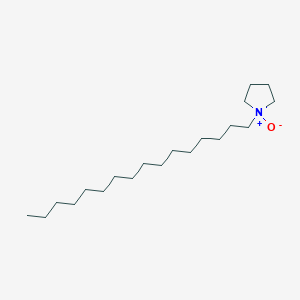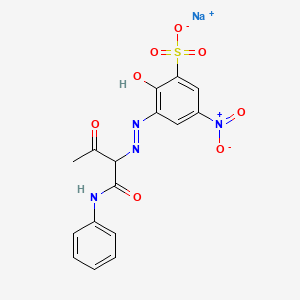![molecular formula C7H11NO2 B14457366 1,4-Dioxaspiro[4.4]non-8-en-7-amine CAS No. 75988-63-5](/img/structure/B14457366.png)
1,4-Dioxaspiro[4.4]non-8-en-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[44]non-8-en-7-amine is a heterocyclic compound with the molecular formula C₇H₁₁NO₂ It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a nonane ring with an amine group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic amine. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxaspiro[4.4]non-8-en-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]non-8-en-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-8-en-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.4]nonan-7-amine: Similar structure but lacks the double bond at the 8th position.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different ring fusion and functional groups.
Uniqueness: 1,4-Dioxaspiro[4.4]non-8-en-7-amine is unique due to its specific spirocyclic structure with a double bond and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75988-63-5 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.4]non-8-en-7-amine |
InChI |
InChI=1S/C7H11NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5,8H2 |
Clé InChI |
VMNDHIBHMYQCJP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

